molecular formula C10H12N4S B1482800 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine CAS No. 2092278-98-1

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine

Cat. No.: B1482800
CAS No.: 2092278-98-1
M. Wt: 220.3 g/mol
InChI Key: IFXJXXGTSRJSSV-UHFFFAOYSA-N
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Description

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound that features both a thiazole and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine typically involves the formation of the thiazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The pyrimidine ring can then be constructed through a series of condensation reactions involving suitable precursors such as amidines or guanidines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification processes to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-1,3-thiazole: Shares the thiazole ring but lacks the pyrimidine ring.

    2-Methylpyrimidin-4-amine: Contains the pyrimidine ring but lacks the thiazole ring.

Uniqueness

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine is unique due to the presence of both the thiazole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to compounds containing only one of these rings.

Properties

IUPAC Name

6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-5-10(15-7(3)12-5)8-4-9(11)14-6(2)13-8/h4H,1-3H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXJXXGTSRJSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=NC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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